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Compound of Interest

Compound Name: Fengabine

Cat. No.: B1672504

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of historical clinical trial data for Fengabine, an
investigational GABAergic agent, in the context of its intended indications: depression and
epilepsy. The following sections objectively compare Fengabine's performance with alternative
treatments of its era, supported by available experimental data. Methodologies from key cited
experiments are detailed to allow for critical evaluation and replication.

Quantitative Data Summary

The following tables summarize the quantitative data extracted from historical clinical trials of
Fengabine for depression and contemporaneous trials of alternative treatments for both

depression and epilepsy.

Table 1: Fengabine vs. Tricyclic Antidepressants (TCAS)
for Depression (Pooled Data from Six Double-Blind
Trials)
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Parameter

Fengabine

Tricyclic Antidepressants
(TCASs)

Total Patients

194

204 (98 clomipramine, 63

amitriptyline, 43 imipramine)

Patient Population

284 Major Depression, 114

Minor Depression (pooled)

284 Major Depression, 114

Minor Depression (pooled)

Dosage Range

600 - 2,400 mg/day

50 - 200 mg/day

Treatment Duration

4 weeks

4 weeks

Primary Efficacy Measure

Hamilton Depression Rating
Scale (HAM-D)

Hamilton Depression Rating
Scale (HAM-D)

Physician-Rated Improvement

74% rated as "improved" or

"much improved"[1][2]

72% rated as "improved" or

"much improved"[1][2]

Key Side Effects

More frequent alteration of
Gamma-GT (30.4%),

increased cholesterol[1][2]

Significantly more frequent

anticholinergic side effects[1]

[2]

Overall Efficacy

No significant difference in
mean HAM-D scores
compared to TCAs[1].
Fengabine showed a slight
trend for better performance in
minor depression, while TCAs
were slightly better in major
depression[1]. Fengabine was
reported to have a faster onset

of action[3].

No significant difference in
mean HAM-D scores

compared to Fengabine[1].

Note: Detailed quantitative data from the six individual trials were not publicly available in the

reviewed literature.

Table 2: Historical Clinical Trial Data for
Contemporaneous Epilepsy Treatments
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BENGHE

Key
Drug Trial Design Patient Population Efficacy/Outcome
Measures
Randomized )
) ] ] No evidence of
Controlled Trials Childhood epilepsy, ) )
] difference in
) (often of poor focal and generalized S )
Phenaobarbital ] ) ] ) antiepileptic efficacy
methodological quality  tonic-clonic
) compared to other
by modern standards)  seizures[4][6]
AEDs[4].
[41[5]
Effective in preventing
tonic-clonic and focal
] ] seizures[8]. Reduced
) Double-blind, Focal and generalized )
Phenytoin seizure frequency

controlled trials[7]

epilepsy[8]

significantly in the first
week after head

trauma.

Carbamazepine

Randomized,
controlled trials[9][10]

Focal onset seizures,
generalized tonic-

clonic seizures[9]

Effective in reducing
seizure recurrence
after a first afebrile
seizure[9]. No
statistically significant
difference in seizure
control compared to

phenytoin.

Sodium Valproate

Open-label,
prospective study;

cross-over study[11]

Newly or recently
diagnosed focal onset

epilepsy; partial

77% of subjects were
seizure-free at 6
months[12]. At least
as effective as
carbamazepine, with
11/19 patients

seizures[12][11] seizure-free at one
year compared to 8/19
on
carbamazepine[11].
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Note: Clinical trial data for Fengabine in the treatment of epilepsy were not found in the
publicly available literature. Preclinical studies suggested a wide-spectrum anticonvulsant
action, but this does not appear to have been translated into published clinical trials in
humans[13].

Experimental Protocols
Fengabine Depression Trials (General Protocol)

The six double-blind trials comparing Fengabine to TCAs followed a similar parallel-group
design[2].

Patient Selection: Adult patients diagnosed with major or minor depressive disorders
according to DSM-III criteria were included[1].

o Treatment Allocation: Patients were randomly assigned to receive either Fengabine or a
TCA (clomipramine, amitriptyline, or imipramine)[1].

» Dosing: Fengabine was administered at doses ranging from 600 to 2,400 mg/day. TCAs
were dosed between 50 and 200 mg/day[1].

e Blinding: The studies were double-blind, meaning neither the patients nor the investigators
knew which treatment was being administered.

o Assessment: Efficacy was primarily evaluated using the Hamilton Depression Rating Scale
(HAM-D). Physician's clinical improvement ratings were also used. Safety and tolerability
were assessed by monitoring side effects[1][2].

e Duration: The treatment period was four weeks[1].

Historical Tricyclic Antidepressant Trials (General
Protocol)

Clinical trials of TCAs such as amitriptyline and imipramine conducted in the same era often
followed a double-blind, placebo-controlled design.

o Patient Selection: Patients with a diagnosis of major depressive disorder were recruited.
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e Washout Period: A washout period of one to two weeks with a single-blind placebo was often
employed to exclude placebo responders[9].

o Treatment Allocation: Patients were randomly assigned to receive the active drug (e.g.,
amitriptyline, imipramine) or a placebo.

e Dosing: Doses were often titrated to a target therapeutic level (e.g., median dose of 125 mg
for amitriptyline)[3].

o Assessment: Efficacy was assessed using standardized depression rating scales like the
HAM-D.

e Duration: The typical trial duration was six weeks[3][9].

Signaling Pathways and Experimental Workflows
Fengabine's Hypothesized Mechanism of Action

Fengabine is classified as a GABAergic agent. However, its mechanism is indirect. While its
antidepressant effects are reversed by GABA-A receptor antagonists like bicuculline,
Fengabine does not bind directly to GABA receptors or inhibit the GABA-transaminase (GABA-
T) enzyme[13]. This suggests that Fengabine enhances GABAergic transmission through an
upstream mechanism, leading to increased GABAergic signaling and subsequent neuronal
inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1672504#replicating-historical-fengabine-clinical-trial-
data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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